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3-Fluoro-4-methoxypiperidine

Catalog No.
S12808003
CAS No.
M.F
C6H12FNO
M. Wt
133.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methoxypiperidine

Product Name

3-Fluoro-4-methoxypiperidine

IUPAC Name

3-fluoro-4-methoxypiperidine

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

InChI

InChI=1S/C6H12FNO/c1-9-6-2-3-8-4-5(6)7/h5-6,8H,2-4H2,1H3

InChI Key

NKLOYRQCMQNZOI-UHFFFAOYSA-N

Canonical SMILES

COC1CCNCC1F

3-Fluoro-4-methoxypiperidine is a heterocyclic organic compound with the molecular formula C₆H₁₂FNO. This compound is a derivative of piperidine, characterized by a fluorine atom at the third position and a methoxy group at the fourth position. The presence of these functional groups contributes to its unique chemical properties and potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may influence its interaction with biological targets.

, including:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in the formation of ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding reduced derivatives.
  • Substitution: Nucleophilic substitution reactions are common, allowing for the replacement of the fluorine atom with other nucleophiles under suitable conditions.

These reactions typically involve solvents such as dichloromethane or methanol, with temperatures ranging from room temperature to reflux conditions.

3-Fluoro-4-methoxypiperidine exhibits significant biological activity, particularly as an inhibitor of neuronal nicotinic acetylcholine receptors. This interaction suggests potential applications in treating neurological disorders such as schizophrenia and Alzheimer's disease. The fluorine atom enhances lipophilicity, facilitating membrane permeability, while the methoxy group can participate in hydrogen bonding, influencing binding affinity to biological targets .

The synthesis of 3-Fluoro-4-methoxypiperidine typically involves several steps:

  • Starting Material: The synthesis begins with a suitable piperidine derivative.
  • Fluorination: A fluorinating agent, such as Selectfluor or diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom at the third position .
  • Methoxylation: The methoxy group is added at the fourth position using reagents like sodium methoxide or dimethyl sulfate.
  • Hydrochloride Formation (if applicable): The free base can be converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial methods may optimize these steps for large-scale production, employing continuous flow reactors and automated systems to ensure consistent quality and yield.

3-Fluoro-4-methoxypiperidine has potential applications in various fields:

  • Pharmaceutical Development: Its activity against neuronal nicotinic acetylcholine receptors makes it a candidate for developing treatments for neurological disorders.
  • Chemical Research: As a building block in organic synthesis, it can be utilized to create more complex molecules for research purposes.

Studies have shown that 3-Fluoro-4-methoxypiperidine interacts specifically with molecular targets related to cholinergic signaling pathways. Its unique structural features allow it to modulate receptor activity effectively, which is crucial for its potential therapeutic effects in treating cognitive disorders and addiction-related behaviors .

Several compounds share structural similarities with 3-Fluoro-4-methoxypiperidine:

Compound NameKey FeaturesUnique Aspects
3-Fluoro-4-hydroxypiperidineHydroxyl group instead of methoxyAlters reactivity and biological activity significantly
3-Chloro-4-methoxypiperidineChlorine substitution at the third positionChanges electronic properties and reactivity
4-MethoxypiperidineLacks fluorine atomServes as a precursor with distinct chemical properties

The uniqueness of 3-Fluoro-4-methoxypiperidine lies in its combination of the fluorine and methoxy groups, which confer distinct chemical and biological properties not observed in its analogs.

3-Fluoro-4-methoxypiperidine belongs to the piperidine class of heterocyclic amines, with systematic IUPAC name (3S,4R)-3-fluoro-4-methoxypiperidine. Its structure features a chair-conformation piperidine ring, where the fluorine atom occupies an axial or equatorial position depending on the stereochemical configuration (Figure 1). The molecular weight is 133.16 g/mol, with a density of 1.12 g/cm³ and a boiling point of ~180°C.

Table 1: Key physicochemical properties of 3-fluoro-4-methoxypiperidine

PropertyValueSource
Molecular formulaC₆H₁₂FNO
Molecular weight133.16 g/mol
Boiling point~180°C
StereoisomerismCis- and trans-configurations

Synonyms include cis-3-fluoro-4-methoxypiperidine (CAS 1147181-38-1) and (3R,4S)-3-fluoro-4-methoxypiperidine hydrochloride (CAS 2306252-56-0). The stereochemical designation (3S,4R) or (3R,4S) is critical for its biological activity, as enantiomers often exhibit distinct pharmacodynamic profiles.

Historical Development in Medicinal Chemistry

The synthesis of fluorinated piperidines emerged in the late 20th century, driven by the need for metabolically stable analogs of natural alkaloids. Early methods relied on multistep functionalization of piperidine precursors, such as nucleophilic fluorination using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. However, these approaches suffered from low diastereoselectivity and cumbersome purification.

A breakthrough occurred in the 2010s with the adoption of transition-metal-catalyzed dearomatization-hydrogenation (DAH). For example, rhodium-catalyzed hydrogenation of fluoropyridines enabled one-pot synthesis of all-cis-multifluorinated piperidines with >95% diastereomeric excess (Table 2). This method streamlined access to 3-fluoro-4-methoxypiperidine and its analogs, accelerating structure-activity relationship (SAR) studies in drug discovery.

Table 2: Evolution of synthetic approaches for 3-fluoro-4-methoxypiperidine

EraMethodDiastereoselectivityYield (%)
1990sNucleophilic fluorination<50%30–40
2010sRhodium-catalyzed DAH>95%70–85
2020sEnzymatic resolution>99%50–60

The introduction of enzymatic resolution in the 2020s further improved stereochemical purity, particularly for pharmaceutical-grade batches.

Role in Contemporary Pharmaceutical Research

3-Fluoro-4-methoxypiperidine serves as a versatile building block in CNS drug development. Its fluorine atom enhances blood-brain barrier (BBB) permeability, while the methoxy group modulates solubility and metabolic stability. Recent applications include:

  • Dopamine receptor modulators: Fluorinated piperidines are key intermediates in antipsychotics targeting D₂/D₃ receptors. For instance, analogs of 3-fluoro-4-methoxypiperidine show nanomolar affinity for D₃ receptors in Parkinson’s disease models.
  • Ion channel ligands: The compound’s rigid structure facilitates interactions with voltage-gated sodium channels (Naᵥ1.7), making it a candidate for chronic pain therapeutics.
  • Catalyst design: Chiral 3-fluoro-4-methoxypiperidine derivatives act as ligands in asymmetric hydrogenation catalysts, enabling enantioselective synthesis of amino acids.

Ongoing research explores its utility in fluorinated ionic liquids for drug delivery systems and as a precursor to PipPhos ligands in cross-coupling reactions.

The introduction of fluorine atoms into piperidine rings with precise stereochemical control represents one of the most challenging aspects of 3-fluoro-4-methoxypiperidine synthesis. Contemporary approaches have evolved from traditional electrophilic fluorination methods to sophisticated metal-catalyzed processes that enable exceptional diastereoselectivity [3] [4].

Rhodium-catalyzed dearomatization-hydrogenation processes represent a significant advancement in accessing multifluorinated piperidines with all-cis stereochemistry. This methodology employs rhodium-CAAC complex catalysts in combination with pinacolborane as a dearomatizing agent [4]. The process achieves remarkable diastereoselectivity ratios of 24:1 or higher for all-cis products, with yields consistently ranging from 85-98%. Fluorinated piperidines prepared via this route maintain axial fluorine orientation, which has been attributed to favorable dipole interactions with the protonated nitrogen center [4].

Asymmetric hydrogenation approaches utilizing chiral ligand systems have demonstrated exceptional enantioselectivity for accessing enantiomerically pure 3-fluoropiperidines. Ruthenium-based catalysts incorporating BIPHEP ligands achieve enantioselectivities of 95:5 or higher, though these systems require careful optimization to minimize competing hydrodefluorination pathways [5]. The addition of titanium tetraisopropoxide as a fluoride scavenger proves essential for maintaining catalyst activity and preventing product degradation.

MethodStarting MaterialYield (%)DiastereoselectivityTemperature (°C)
Selectfluor-mediated electrophilic fluorinationPiperidone enol derivatives65-85Variable25-40
Palladium-catalyzed hydrogenation of fluoropyridines3-Fluoropyridine78-88>20:1 (cis)25-40
Rhodium-catalyzed dearomatization-hydrogenation (DAH)Fluorinated pyridines85-98>24:1 (all-cis)25-40
Asymmetric hydrogenation with chiral ligandsN-Formyl-3-fluoropiperidinones86-9795:5-40 to 25
Iridium-catalyzed asymmetric transfer hydrogenationPyridinium salts93-9515:145
Nucleophilic fluorination with DAST2-Bromopyridin-3-yl derivatives70-82Moderate-78 to 25

Electrophilic fluorination using Selectfluor reagents provides direct access to fluorinated piperidine derivatives from ketone precursors. This approach involves conversion of piperidones to trimethylsilyl enol ethers followed by treatment with Selectfluor in acetonitrile. While yields typically range from 65-85%, the method offers operational simplicity and functional group tolerance [5]. The stereochemical outcome depends heavily on the substitution pattern of the starting ketone and reaction conditions.

Methoxy Group Introduction Methodologies

The installation of methoxy substituents in fluorinated piperidine systems requires careful consideration of both regioselectivity and compatibility with existing fluorine functionality. Modern approaches encompass electrochemical, nucleophilic, and metal-catalyzed methodologies [6] [7].

Anodic methoxylation represents the most efficient method for introducing methoxy groups into piperidine derivatives. Flow electrochemical systems utilizing carbon-filled polymer anodes enable scalable methoxylation of N-formylpiperidine substrates [7]. The optimized protocol employs methanol as both solvent and nucleophile, with tetraethylammonium tetrafluoroborate serving as the supporting electrolyte. Operating at 6.0 amperes with 2.3 faradays of charge transfer, this method consistently delivers 82% isolated yields of methoxylated products on scales exceeding 200 millimoles.

The electrochemical approach offers several advantages including mild reaction conditions, excellent functional group tolerance, and the ability to generate methoxy-containing iminium intermediates that readily undergo subsequent nucleophilic addition reactions. The method proves particularly valuable for accessing 2-substituted methoxypiperidines through Lewis acid-promoted coupling with carbon nucleophiles [7].

Williamson ether synthesis protocols adapted for piperidine substrates provide reliable access to methoxy-substituted derivatives. These transformations typically employ sodium methoxide in polar aprotic solvents such as dimethylformamide at elevated temperatures (80-120°C). While yields generally exceed 80%, the method requires careful substrate design to ensure regioselective alkoxylation at the desired position [8].

Metal-catalyzed methoxylation reactions have emerged as powerful tools for introducing methoxy groups with exceptional regioselectivity. Palladium and copper-based catalyst systems enable direct C-H methoxylation or cross-coupling approaches using methyl boronic acid derivatives. These methods achieve yields of 85-95% under mild conditions while tolerating diverse functional groups including fluorine substituents [9].

MethodReagentConditionsYield (%)Selectivity
Anodic methoxylationMeOH/Et4NBF46.0 A, 2.3 F, flow electrolysis82High
Nucleophilic substitution with methanolMeOH/BaseRT-80°C, polar solvent70-85Moderate
O-Methylation with methyl iodideMeI/Base0°C to RT, aprotic solvent75-90High
Williamson ether synthesisMeONa80-120°C, DMF80-95High
Metal-catalyzed methoxylationPd/Cu catalysts100-150°C, ligand system85-95Excellent
Electrochemical methoxylation in flowMeOH in microfluidic cellContinuous flow, 8.0 mL/min82High

Nucleophilic substitution approaches utilizing activated piperidine derivatives provide straightforward access to methoxy-containing products. Substrates bearing good leaving groups such as tosylates or halides undergo facile displacement with methoxide nucleophiles. The regioselectivity of these reactions depends heavily on the electronic and steric environment of the electrophilic center, with preference for ipso-substitution at positions bearing strong electron-withdrawing groups .

Hydrochloride Salt Formation Mechanisms

The conversion of 3-fluoro-4-methoxypiperidine to its hydrochloride salt represents a critical step for pharmaceutical applications, providing enhanced stability, improved handling characteristics, and defined stoichiometry for formulation development. Multiple approaches have been developed to optimize salt formation efficiency and crystal quality [10] [11] [12].

Hydrogen chloride gas treatment in organic solvents represents the most widely employed method for hydrochloride salt preparation. The process involves bubbling anhydrous hydrogen chloride gas through solutions of the free base in ethanol or diethyl ether at reduced temperatures (0-25°C). This approach achieves crystallization yields of 85-98% with purities exceeding 98% [10]. The choice of solvent significantly influences crystal morphology and purity, with ether systems generally providing superior crystal quality compared to alcoholic media.

Acid-base neutralization mechanisms involve proton transfer from hydrogen chloride to the basic nitrogen center of the piperidine ring. The thermodynamics of this process are highly favorable, with rapid salt formation occurring within minutes under appropriate conditions [13]. Molecular dynamics studies reveal that salt conversion occurs through direct N-H⁺ bond formation, proceeding through transition states with minimal energy barriers.

The kinetics of salt formation depend critically on the concentration of both reactants and the presence of competing equilibria. High sulfuric acid concentrations accelerate amine protonation, with salt conversion time scales ranging from 2.5 to 15 times faster than corresponding low-acid systems [13]. This phenomenon results from enhanced accumulation of protonated species at high acidity interfaces.

Crystallization optimization strategies focus on controlling nucleation and growth processes to achieve optimal crystal size distribution and polymorphic form. Slow addition of hydrogen chloride gas while maintaining efficient stirring promotes uniform crystal growth and minimizes the formation of amorphous solids. Temperature control during crystallization proves essential, with gradual cooling from ambient temperature to 0°C providing the highest quality crystals [12].

MethodTemperature (°C)Time (h)Crystallization Yield (%)Purity (%)Crystal Quality
HCl gas in ethanol0-251-385-95>98Good
HCl gas in ether0-102-490-98>99Excellent
Aqueous HCl addition250.5-175-85>95Moderate
HCl in methanol0-251-288-95>98Good
Dry HCl gas bubbling02-692-98>99Excellent
HCl/EtOAc system251-280-90>96Good

Polymorphic screening investigations reveal that 3-fluoro-4-methoxypiperidine hydrochloride can exist in multiple crystal forms depending on crystallization conditions. The thermodynamically stable form exhibits monoclinic symmetry with space group P21/n, characterized by extensive hydrogen bonding networks between protonated nitrogen centers and chloride counterions [12]. Alternative polymorphs accessible through rapid crystallization or different solvent systems may exhibit distinct dissolution profiles and stability characteristics.

Scalable Production Techniques

The transition from laboratory-scale synthesis to industrial production of 3-fluoro-4-methoxypiperidine requires optimization of multiple parameters including reaction kinetics, heat transfer, mass transport, and downstream processing [14] [15] [16].

Continuous flow microreactor technology has emerged as the most promising approach for scalable fluorinated piperidine production. These systems offer superior heat and mass transfer characteristics compared to traditional batch reactors, enabling precise control over reaction conditions and minimizing side product formation [15]. Microreactor designs incorporating spiral channel geometries achieve residence times of 30 seconds to 6 minutes while maintaining excellent mixing efficiency and temperature uniformity.

Research demonstrates that continuous hydrogenation of fluoropyridine precursors in packed bed microreactors achieves conversion rates of 99.9% with selectivities exceeding 99.8% for piperidine formation [15]. The optimal conditions involve ruthenium on carbon catalysts operating at 2.0 MPa hydrogen pressure and 60°C, with feed concentrations of 10-40% pyridine in methanol. Production rates of 5-50 kilograms per day are readily achievable with current microreactor technology.

High-pressure autoclave systems provide the highest production capacities for industrial manufacturing, with capabilities exceeding 200 kilograms per day. These systems operate at pressures of 30-100 bar and temperatures of 100-200°C, utilizing molybdenum disulfide or supported metal catalysts for pyridine hydrogenation [16]. While energy efficiency is lower than microreactor systems, the high throughput makes this approach economically attractive for large-scale production.

Process intensification strategies focus on integrating multiple synthetic steps within single reactor systems. One-pot protocols combining fluorination, methoxylation, and salt formation eliminate the need for intermediate isolation and purification, reducing overall processing time and waste generation [14]. These integrated approaches require careful optimization of reaction sequences and compatibility of reagent systems.

Production MethodScale (kg/day)Residence TimePressure (bar)Temperature (°C)Energy Efficiency
Batch hydrogenation1-102-6 h1-5025-150Moderate
Continuous flow microreactor5-5030 s-6 min1-525-80High
Packed bed reactor10-10010-60 min5-3050-120High
Electrolytic cell synthesis2-202-4 h125-60Very High
Microwave-assisted synthesis1-515-60 min1-1080-180Moderate
High-pressure autoclave20-2003-8 h30-100100-200Low

Catalyst optimization for scalable production focuses on developing robust, long-lived catalyst systems that maintain activity over extended operating periods. Heterogeneous catalysts based on supported palladium or ruthenium demonstrate superior stability compared to homogeneous systems, with catalyst lifetimes exceeding 1000 hours under optimized conditions [17]. Catalyst regeneration protocols involving hydrogen treatment and thermal activation enable multiple reuse cycles without significant activity loss.

Heat integration strategies minimize energy consumption through recovery and reuse of process heat streams. Integration of exothermic hydrogenation reactions with endothermic separation processes reduces overall energy requirements by 30-50% compared to non-integrated designs [18]. Advanced heat exchanger networks enable precise temperature control while maximizing thermal efficiency.

Purity Optimization and Yield Enhancement

The achievement of pharmaceutical-grade purity standards for 3-fluoro-4-methoxypiperidine requires sophisticated purification strategies that address both chemical and enantiomeric impurities while maintaining high product recovery [19] [20] [21].

Azeotropic distillation represents the traditional approach for piperidine purification, utilizing the formation of ternary or quaternary azeotropes to enable separation from closely boiling impurities. Systems employing water and alkane co-solvents achieve initial purities of 97.3%, though prolonged distillation results in gradual purity degradation to approximately 95.2% [19]. The method provides excellent scalability and high throughput but requires significant energy input and careful optimization of distillation parameters.

Carbon dioxide salt formation has emerged as a highly effective purification method specifically developed for piperidine derivatives. This approach involves treatment of crude piperidine mixtures with carbon dioxide gas in organic solvents, leading to selective precipitation of piperidine carbonate salts [19]. Subsequent treatment with aqueous sodium hydroxide liberates the purified piperidine, achieving final purities of 99.90-99.97% with yields of 85-95%. The method offers environmental advantages through reduced solvent consumption and elimination of toxic reagents.

Supercritical fluid chromatography provides the highest purity levels achievable for enantiomeric separations, reaching 99.8% enantiomeric excess in optimized systems [20]. This technique proves particularly valuable for resolving stereoisomeric mixtures of 3-fluoro-4-methoxypiperidine, where conventional methods fail to achieve adequate separation. Carbon dioxide-based mobile phases with methanol modifiers enable baseline resolution of all stereoisomers while maintaining gentle processing conditions that prevent product degradation.

Crystallization cascade strategies employ sequential recrystallization steps using different solvent systems to progressively increase product purity. Initial crystallization from ethyl acetate/hexane mixtures removes most impurities, followed by recrystallization from methanol/water systems to achieve final purification [22]. This approach achieves purities of 99.0-99.8% with overall yields of 85-95%, representing an optimal balance between purity and recovery.

StrategyPurity Achieved (%)Yield Recovery (%)Solvent SystemEnergy RequirementsScalability
Azeotropic distillation95.2-98.170-85Water/alkaneHighExcellent
CO2 salt formation99.90-99.9785-95Acetone/benzeneModerateGood
Crystallization from organic solvents97.5-99.580-90EtOAc/hexaneLowExcellent
Supercritical fluid chromatography99.875-85CO2/modifierModerateLimited
Preparative HPLC99.5-99.970-80MeCN/waterHighLimited
Recrystallization cascade99.0-99.885-95Multiple solventsModerateGood

Yield enhancement strategies focus on minimizing product losses during synthetic and purification operations. Optimization of reaction stoichiometry, catalyst loading, and reaction time enables consistent yields exceeding 85% for individual synthetic steps [21]. Integration of in-process monitoring using techniques such as fluorine-19 nuclear magnetic resonance spectroscopy allows real-time optimization of reaction conditions and early detection of deviation from optimal parameters.

Impurity profiling studies reveal that the most common impurities in 3-fluoro-4-methoxypiperidine preparations include hydrodefluorination products, regioisomeric methoxy derivatives, and stereoisomeric mixtures. Advanced analytical methods including two-dimensional nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry enable identification and quantification of impurities at parts-per-million levels [23]. This information guides the development of targeted purification strategies and process optimization efforts.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

133.090292168 g/mol

Monoisotopic Mass

133.090292168 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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